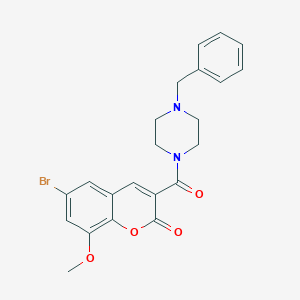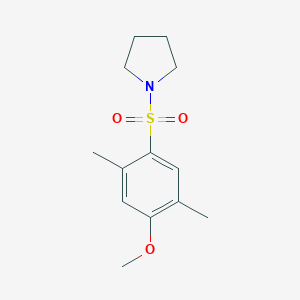
3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of a chromen-2-one core, substituted with bromine, methoxy, and a piperazinyl carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one typically involves multiple steps. One common method includes the reaction of 6-bromo-8-methoxy-2H-chromen-2-one with 4-benzyl-1-piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The carbonyl group can be hydrolyzed to form corresponding acids or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the original compound.
Applications De Recherche Scientifique
3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The piperazinyl group may play a crucial role in binding to these targets, while the chromen-2-one core could be involved in the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-phenylpiperazin-1-yl)-1,2-benzothiazole: Similar structure with a benzothiazole core.
6-bromo-8-methoxy-2H-chromen-2-one: Lacks the piperazinyl carbonyl group.
4-benzyl-1-piperazine: Contains the piperazine moiety but lacks the chromen-2-one core.
Uniqueness
3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one is unique due to its combination of a chromen-2-one core with a piperazinyl carbonyl group and bromine substitution. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C22H21BrN2O4 |
|---|---|
Poids moléculaire |
457.3 g/mol |
Nom IUPAC |
3-(4-benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one |
InChI |
InChI=1S/C22H21BrN2O4/c1-28-19-13-17(23)11-16-12-18(22(27)29-20(16)19)21(26)25-9-7-24(8-10-25)14-15-5-3-2-4-6-15/h2-6,11-13H,7-10,14H2,1H3 |
Clé InChI |
UJXZXNOXVQRHOU-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
SMILES canonique |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)


![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288685.png)
![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)



![2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B288716.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)


![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)

